3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one

Description

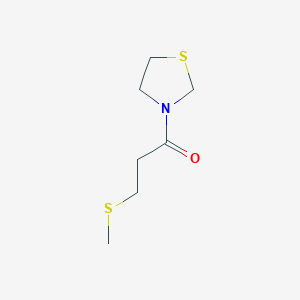

3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a sulfur-containing organic compound characterized by a propan-1-one backbone substituted with a methylsulfanyl group at the 3-position and a 1,3-thiazolidine ring at the 1-position. The thiazolidine moiety, a five-membered heterocycle containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-methylsulfanyl-1-(1,3-thiazolidin-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS2/c1-10-4-2-7(9)8-3-5-11-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKYWVMUDVAUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871953-18-2 | |

| Record name | 3-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds. These motifs are often used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties.

Mode of Action

Compounds with thiazolidine motifs are known to interact with their targets in a way that leads to various biological responses.

Biochemical Pathways

Thiazolidine derivatives are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties, which may impact the bioavailability of the compound.

Result of Action

Given the diverse biological properties of thiazolidine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels.

Biological Activity

3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a compound that belongs to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiazolidine ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the thiazolidine class exhibit significant antimicrobial properties. A study involving 1,3-thiazolidin-4-ones demonstrated that these compounds displayed better antimicrobial activity compared to commercial drugs such as bifonazole and ampicillin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Compound | Activity (MIC µg/mL) | Comparison Drug |

|---|---|---|

| This compound | 12.5 | Ampicillin |

| 5-Arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | <10 | Bifonazole |

Anti-inflammatory Activity

Thiazolidin derivatives have also shown promise as anti-inflammatory agents. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in mice. Compounds were found to inhibit COX-1 and LOX pathways effectively, leading to reduced inflammation .

Anticancer Activity

The anticancer potential of thiazolidine derivatives is another area of active research. A review highlighted that certain thiazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds were tested against Jurkat and HT-29 cells, showing IC50 values that suggest significant antiproliferative effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazolidinone A | Jurkat | 5.0 |

| Thiazolidinone B | HT-29 | 4.5 |

Case Studies

A notable case study involved the synthesis of novel thiazolidin derivatives which were evaluated for their dual anti-inflammatory and antimicrobial activities. The results indicated that these compounds not only inhibited inflammation but also displayed potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial : Likely involves disruption of bacterial cell wall synthesis.

- Anti-inflammatory : Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

- Anticancer : Induction of apoptosis in cancer cells through interference with cell cycle regulation.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds related to 3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one exhibit promising anticancer properties. For instance, derivatives synthesized from thiazolidine frameworks have been tested against various cancer cell lines:

- Cell Lines Tested : Human colorectal carcinoma (HCT-116) and breast cancer (MCF-7).

- IC50 Values : Active compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

- Tested Pathogens : Multidrug-resistant strains including MRSA.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics such as linezolid .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer efficacy of thiazolidine derivatives, researchers synthesized several compounds based on this compound. These compounds were screened for their ability to inhibit cell proliferation in HCT-116 and MCF-7 cell lines. The most active derivatives showed IC50 values as low as 1.9 μg/mL, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of thiazolidine derivatives against common pathogens. The results indicated that certain compounds derived from the thiazolidine framework demonstrated potent activity against MRSA with MIC values significantly lower than those of conventional treatments . This suggests a potential role for these compounds in addressing antibiotic resistance.

Potential Applications

Based on the findings regarding its biological activities, this compound holds promise for:

- Development of Anticancer Drugs : Further exploration could lead to new therapies targeting specific cancer types.

- Antimicrobial Agents : Its effectiveness against resistant strains positions it as a candidate for new antibiotic development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-1-one Derivatives

Key Observations :

- Lipophilicity : Methylsulfanyl and ethylthio groups increase logP values, but the thiazolidine ring’s polarity may offset this effect, resulting in intermediate lipophilicity .

- Steric Bulk : Bulky substituents like naphthyl or benzyl groups (e.g., in ) reduce conformational flexibility, possibly affecting binding to biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Aromatic substituents (e.g., naphthyl in ) typically increase melting points, but the target compound’s thiazolidine ring may promote amorphous characteristics.

- Solubility : The thiazolidine ring’s polarity could enhance aqueous solubility compared to purely aromatic derivatives (e.g., ), though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.